molecular formula C12H14BrN3O2 B1382596 3-Bromo-4-methoxy-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine CAS No. 1416714-63-0

3-Bromo-4-methoxy-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine

Cat. No. B1382596
M. Wt: 312.16 g/mol
InChI Key: NDWKPZZYGTXTRM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each targeting a specific part of the molecule. For example, the tetrahydropyran ring could be synthesized using methods described in the literature . The bromination and methoxylation of the pyrazolopyridine core could be achieved using standard procedures .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the conditions and reagents used. The bromine atom could potentially be replaced in a substitution reaction . The tetrahydropyran ring could undergo reactions at the oxygen atom .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the bromine atom and the methoxy group could influence its reactivity and polarity .

Scientific Research Applications

Synthesis of Polyheterocyclic Ring Systems

3-Amino-5-bromo-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine, closely related to the compound , has been used as a precursor in constructing new polyheterocyclic ring systems. These systems include pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine derivatives and pyrido[2',3':3,4]pyrazolo[5,1-c]triazine derivatives, showcasing its utility in complex organic synthesis and heterocyclic chemistry (Abdel‐Latif et al., 2019).

X-ray Powder Diffraction for Structural Analysis

X-ray powder diffraction data of 1-(4-methoxyphenyl)-7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid ethyl ester, a derivative of the focal compound, has been reported. This data is crucial for understanding the compound's crystal structure, which is essential in materials science and pharmaceutical research (Wang et al., 2017).

Synthesis of Fused Heterocycles

Pyrazolo[3,4-d]pyrrolo[2,3-b]pyridine derivatives, which include structural elements of the target compound, have been synthesized through oxidation of tosylhydrazones. This showcases the compound's relevance in the creation of tricyclic heterocycles, a significant aspect in medicinal chemistry and drug design (El-Nabi, 2004).

Potential Anticancer Applications

Organometallic complexes containing 3-(1H-benzimidazol-2-yl)-1H-pyrazolo[3,4-b]pyridines, similar in structure to the target compound, have been synthesized and identified as potential cyclin-dependent kinase (Cdk) inhibitors. This suggests its potential application in cancer therapy (Stepanenko et al., 2011).

Quantum Studies and Thermodynamic Properties

Research involving 5-(6-hydroxy-4-methoxy-1-benzofuran-5-ylcarbonyl)-6-amino-3-methyl-1H-pyrazolo[3,4-b]pyridine (HMBPP) offers insight into the compound's quantum studies and thermodynamic properties. This is relevant in the field of computational chemistry and material science (Halim & Ibrahim, 2022).

Ultrasound-Assisted Synthesis as Corrosion Inhibitors

Pyrazolopyridine derivatives, including structures related to the compound , have been synthesized using ultrasonic irradiation and studied for their efficacy as corrosion inhibitors. This highlights its potential application in industrial chemistry and materials protection (Dandia et al., 2013).

Safety And Hazards

As with any chemical compound, handling “3-Bromo-4-methoxy-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine” would require appropriate safety measures. The specific safety and hazards associated with this compound are not available .

Future Directions

The future research directions involving this compound could be numerous, given its complex structure. It could be used as a building block in the synthesis of other complex molecules, or its reactivity could be studied to develop new synthetic methods .

properties

IUPAC Name

3-bromo-4-methoxy-1-(oxan-2-yl)pyrazolo[3,4-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrN3O2/c1-17-8-5-6-14-12-10(8)11(13)15-16(12)9-4-2-3-7-18-9/h5-6,9H,2-4,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDWKPZZYGTXTRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=NC=C1)N(N=C2Br)C3CCCCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-4-methoxy-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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